molecular formula C12H11ClN2O2 B1428956 1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1376361-53-3

1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1428956
CAS No.: 1376361-53-3
M. Wt: 250.68 g/mol
InChI Key: JYWWMOLEJGSSPJ-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Mechanism of Action

Preparation Methods

The synthesis of 1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride and 3-methyl-1H-pyrazole-4-carboxylic acid.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The 3-chlorobenzyl chloride reacts with 3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base to form the desired product. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes and the use of automated reactors to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules and as a reagent in various chemical transformations.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

    Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives to highlight its uniqueness:

    Similar Compounds: Other pyrazole derivatives include 1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid and 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.

    Uniqueness: The presence of the 3-chlorophenyl group in this compound imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8-11(12(16)17)7-15(14-8)6-9-3-2-4-10(13)5-9/h2-5,7H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWWMOLEJGSSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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